molecular formula C17H29NO2 B4896972 N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine

Cat. No.: B4896972
M. Wt: 279.4 g/mol
InChI Key: AEUDCRNAZJNGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine is an organic compound with the molecular formula C15H25NO. It is known for its unique structure, which includes a diethylamino group and a trimethylphenoxy group connected by an ethoxyethane chain. This compound has various applications in scientific research and industry due to its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine typically involves the reaction of 2,4,6-trimethylphenol with ethylene oxide to form 2-(2,4,6-trimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The phenoxy group may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N,N-diethyl-2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-6-18(7-2)8-9-19-10-11-20-17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUDCRNAZJNGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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